N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of the bromine atom to the thiophene ring using brominating agents like N-bromosuccinimide (NBS).
Sulfonylation: Attachment of the piperidin-1-ylsulfonyl group to the benzamide moiety using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the bromine atom or the sulfonyl group.
Substitution: The bromine atom on the thiophene ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the bromine site.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- N-(4-(5-methylthiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Uniqueness
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro or methyl analogs.
Biological Activity
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C21H22BrN3O3S and is characterized by the presence of a bromothiophene moiety, a thiazole ring, and a piperidine sulfonamide group. The structural diversity contributes to its pharmacological potential.
Target Enzymes and Pathways:
The primary target for this compound is thought to be the c-Met kinase, which plays a crucial role in cellular signaling pathways related to growth and metastasis in cancer cells. Inhibition of c-Met can lead to reduced tumor growth and enhanced apoptosis in certain cancer types .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The mechanism involves inducing cell cycle arrest and promoting apoptosis through both intrinsic and extrinsic pathways .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis induction |
A549 (Lung) | 10.3 | Cell cycle arrest |
HT-29 (Colon) | 15.0 | Inhibition of c-Met kinase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Bacillus subtilis | 64 µg/mL |
Candida albicans | 16 µg/mL |
Case Studies and Research Findings
- In Vivo Studies : In animal models, administration of this compound resulted in significant tumor regression in xenograft models, supporting its potential as an effective anticancer agent .
- Pharmacokinetics : Studies have demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are critical for therapeutic applications .
- Structure-Activity Relationship (SAR) : Variations in the substituents on the piperidine ring have been explored to optimize biological activity. Modifications have led to derivatives with enhanced potency against specific cancer cell lines, indicating the importance of structural modifications in drug design .
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S3/c20-17-9-8-16(28-17)15-12-27-19(21-15)22-18(24)13-4-6-14(7-5-13)29(25,26)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTELTKBELWSIHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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